molecular formula Ga7Li2 B14287810 Pubchem_71339251 CAS No. 116662-80-7

Pubchem_71339251

Cat. No.: B14287810
CAS No.: 116662-80-7
M. Wt: 502.0 g/mol
InChI Key: XJVLHALZVZHJEX-UHFFFAOYSA-N
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Description

PubChem CID 71339251 is a unique entry in the PubChem Compound database, a comprehensive public repository managed by the National Center for Biotechnology Information (NCBI) .

  • Chemical descriptors (e.g., InChI, SMILES, molecular formula).
  • Biological activity data (if available from BioAssay submissions).
  • Literature associations (links to PubMed articles referencing the compound) .

Users can retrieve CID 71339251’s full profile via PubChem’s Compound Summary page, which aggregates data from diverse sources, including bioassays, patents, and chemical vendors .

Properties

CAS No.

116662-80-7

Molecular Formula

Ga7Li2

Molecular Weight

502.0 g/mol

InChI

InChI=1S/7Ga.2Li

InChI Key

XJVLHALZVZHJEX-UHFFFAOYSA-N

Canonical SMILES

[Li].[Li].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pubchem_71339251 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and purification.

    Step 3: Final reaction to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated processes are often employed.

Chemical Reactions Analysis

Types of Reactions

Pubchem_71339251 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include [specific oxidizing agents] under [specific conditions].

    Reduction: Common reducing agents include [specific reducing agents] under [specific conditions].

    Substitution: Common reagents include [specific reagents] under [specific conditions].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [specific products], while reduction may yield [specific products].

Scientific Research Applications

Pubchem_71339251 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the production of [specific industrial products].

Mechanism of Action

The mechanism of action of Pubchem_71339251 involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulation of specific signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds: Methodologies and Findings

PubChem employs two primary approaches to identify structurally similar compounds: 2-D similarity (atomic connectivity) and 3-D similarity (molecular shape and conformation). These methods are complementary, often revealing distinct analogues .

2-D Similarity ("Similar Compounds")

This method evaluates structural overlap based on atom types and bond connectivity. It excels at identifying compounds with shared scaffolds or functional groups.

  • Mechanism : Uses the Tanimoto coefficient, where a score ≥0.8 indicates high similarity .
  • Applications : Drug discovery for scaffold hopping or identifying derivatives .

3-D Similarity ("Similar Conformers")

  • Mechanism : Utilizes a color-aware force field to align conformers, scoring based on shape overlap and pharmacophore features .
  • Applications : Virtual screening for molecules with similar bioactivity but divergent 2-D structures .
Table 1: Comparison of 2-D vs. 3-D Similarity Metrics
Feature 2-D Similarity 3-D Similarity
Basis Atomic connectivity Molecular shape and conformation
Score Threshold Tanimoto ≥0.8 Shape-Tanimoto ≥0.7
Key Use Cases Scaffold identification Bioactivity prediction
Limitations Misses shape-based analogues Excludes large/flexible molecules
Table 2: Hypothetical Similar Compounds to CID 71339251
CID 2-D Similarity Score 3-D Similarity Score Key Structural Features Bioactivity (If Available)
71339251 N/A N/A Reference compound Data not provided in evidence
12345678 0.85 0.65 Shared benzene ring IC50 = 10 nM (Target X)
87654321 0.45 0.82 Divergent scaffold, similar shape EC50 = 5 μM (Target Y)

Complementary Insights from 2-D and 3-D Analyses

Retrospective studies in PubChem demonstrate that:

  • 2-D Neighbors often share synthetic pathways or vendor sources, enabling efficient lead optimization .
  • 3-D Neighbors may exhibit similar bioactivity despite structural dissimilarity, highlighting hidden structure-activity relationships .
  • Combined Use : Integrating both methods increases the likelihood of identifying functionally relevant analogues .

Data Accessibility and Tools

PubChem provides open-access tools for comparative analysis:

  • Structure Search : Perform custom 2-D or 3-D similarity searches .
  • Programmatic Access : Retrieve data via PUG-REST API for large-scale comparisons .
  • Literature Co-Occurrence : Identify compounds frequently mentioned together in PubMed articles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.